molecular formula C28H28N4O3 B2988432 N-(4-ethylphenyl)-1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide CAS No. 1251558-46-9

N-(4-ethylphenyl)-1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide

Cat. No.: B2988432
CAS No.: 1251558-46-9
M. Wt: 468.557
InChI Key: YWYHCCXCDUTBDG-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide is a synthetic carboxamide derivative featuring an imidazole core substituted with a benzyl group bearing a 3-methoxyphenylacetamido moiety and an N-linked 4-ethylphenyl carboxamide.

Properties

IUPAC Name

N-(4-ethylphenyl)-1-[[4-[[2-(3-methoxyphenyl)acetyl]amino]phenyl]methyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O3/c1-3-20-7-11-24(12-8-20)31-28(34)26-18-32(19-29-26)17-21-9-13-23(14-10-21)30-27(33)16-22-5-4-6-25(15-22)35-2/h4-15,18-19H,3,16-17H2,1-2H3,(H,30,33)(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWYHCCXCDUTBDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethylphenyl)-1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms, therapeutic potentials, and relevant research findings.

Structure and Properties

The compound features an imidazole ring, which is known for its diverse biological activities. The presence of functional groups such as the ethyl phenyl and methoxy phenyl moieties enhances its interaction with biological targets.

Anticancer Activity

Research has indicated that compounds containing imidazole rings can exhibit significant anticancer properties. For instance, studies have shown that imidazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of Bcl-2 proteins, which are involved in regulating apoptosis. The structure-activity relationship (SAR) analysis suggests that the presence of electronegative substituents on the phenyl rings enhances cytotoxicity against various cancer cell lines .

Table 1: Anticancer Activity of Imidazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AA-4311.61 ± 1.92Bcl-2 inhibition
Compound BJurkat1.98 ± 1.22Apoptosis induction
N-(4-ethylphenyl)-...VariousTBDTBD

Antimicrobial Activity

The antimicrobial properties of imidazole derivatives have also been extensively studied. For example, Jain et al. reported that certain imidazole derivatives showed promising antibacterial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The antibacterial efficacy was evaluated using the cylinder well diffusion method .

Table 2: Antimicrobial Activity of Imidazole Derivatives

CompoundBacteria TestedZone of Inhibition (mm)Reference Drug
Compound CS. aureus15Norfloxacin
Compound DE. coli18Norfloxacin

The biological activity of N-(4-ethylphenyl)-1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide may involve several mechanisms:

  • Inhibition of Protein Targets : The compound may inhibit specific proteins involved in cancer cell proliferation and survival, such as Bcl-2.
  • Induction of Apoptosis : By activating apoptotic pathways, this compound could lead to programmed cell death in malignant cells.
  • Antimicrobial Action : The imidazole core is known to interact with microbial enzymes or membranes, disrupting their function.

Case Studies

Recent studies have focused on the synthesis and evaluation of similar imidazole derivatives. For instance, a study highlighted the synthesis of various substituted imidazoles and their evaluation for anticancer and antimicrobial activities . These findings support the potential therapeutic applications of N-(4-ethylphenyl)-... in treating cancers and infections.

Comparison with Similar Compounds

Substituent Effects

  • N-Aryl Group: The 4-ethylphenyl group in the target compound may enhance metabolic stability compared to the 4-chlorophenyl () and o-tolyl () analogs, as alkyl groups are less prone to oxidative metabolism than halogens or methyl groups .
  • Acetamido Moieties :

    • The 3-methoxyphenyl group in the target compound provides moderate electron-donating effects, which could optimize receptor binding compared to 4-methoxyphenyl () or cyclohexyl () groups. The latter’s aliphatic chain may enhance solubility but reduce aromatic stacking interactions .
    • The 3,4-dimethoxyphenyl substituent in the benzimidazole analog () demonstrates enhanced anticancer activity, suggesting that additional methoxy groups could amplify efficacy in related compounds .

Core Heterocycle Differences

  • The target compound’s imidazole core (vs.

Pharmacological Potential

While explicit data for the target compound are unavailable, structural parallels suggest:

  • Anticancer Activity : Carboxamide-imidazoles often inhibit kinase or protease enzymes. The 3-methoxy group may target estrogen receptors or tubulin polymerization pathways .
  • Anti-inflammatory Effects : The ethylphenyl group could modulate COX-2 or NF-κB pathways, as seen in related carboxamides .

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